molecular formula C7H12 B1330384 1-Heptyne CAS No. 628-71-7

1-Heptyne

Cat. No. B1330384
CAS RN: 628-71-7
M. Wt: 96.17 g/mol
InChI Key: YVXHZKKCZYLQOP-UHFFFAOYSA-N
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Description

1-Heptyne, also known as Hept-1-yne, is a hydrocarbon belonging to the alkynes group, characterized by a carbon-carbon triple bond . It is an intriguing chemical compound with fascinating attributes that make it an interesting topic in the realm of organic chemistry .


Synthesis Analysis

1-Heptyne is typically synthesized in the lab using standard organic chemistry techniques. The process involves reacting a hexyl halide with sodium acetylide, producing heptyne as a result . This reaction is an example of an alkyne synthesis, specifically, an acetylide anion reaction .


Molecular Structure Analysis

The chemical formula of Heptyne is C7H12, indicating the presence of seven carbon and twelve hydrogen atoms . The structural feature that makes heptyne unique and gives it its particular set of properties is the triple bond . The triple bond is located at the end of the carbon chain, meaning heptyne is a terminal alkyne .


Chemical Reactions Analysis

As an alkyne, Heptyne exhibits typical alkynes’ chemical reactions such as undergoing addition reactions in the presence of suitable reagents . It can also undergo oxidation and reduction reactions, among others .


Physical And Chemical Properties Analysis

Heptyne is a colorless liquid at room temperature and has a faintly sweet odor . It’s less dense than water and its vapors are heavier than air . It boils at approximately 98 degrees Celsius and freezes at about -34.5 degrees Celsius .

Scientific Research Applications

Synthesis of Various Chemicals and Materials

  • Application Summary: 1-Heptyne, like other alkynes, plays a significant role in industrial chemistry. It is used as a starting material or intermediate in the synthesis of various chemicals and materials .
  • Methods of Application: The process involves reacting a hexyl halide with sodium acetylide, producing 1-Heptyne as a result. This reaction is an example of an alkyne synthesis, specifically, an acetylide anion reaction .
  • Results or Outcomes: The outcome of this process is the production of various chemicals and materials, such as polymers and pharmaceuticals .

Synthesis of Fatty Acids

  • Application Summary: 1-Heptyne can be used in the synthesis of fatty acids, specifically for the production of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, which are omega-3 and omega-6 essential fatty acids commonly found in fish oil and other dietary supplements .
  • Methods of Application: Preparing 1-Heptyne through dehalogenation methods using 1,2-dibromoalkanes under PTC conditions is also valid. PTC stands for phase-transfer catalysis, a technique that facilitates reactions between two immiscible phases, such as an organic and aqueous phase .
  • Results or Outcomes: The outcome of this process is the production of specific fatty acids commonly found in dietary supplements .

Production of Polyacetylene Derivatives

  • Application Summary: 1-Heptyne can be polymerized to produce polyacetylene derivatives with extended conjugated pi systems .
  • Results or Outcomes: The outcome of this process is the production of polyacetylene derivatives .

Cross-Coupling Reactions

  • Application Summary: 1-Heptyne undergoes cross-coupling reactions like Sonogashira coupling and Cadiot-Chodkiewicz reaction to produce conjugated enynes and diynes respectively .
  • Results or Outcomes: The outcome of these reactions are conjugated enynes and diynes which have applications in materials science .

Synthesis of Complex Acetylenic Molecules

  • Application Summary: 1-Heptyne is commonly used as a basic building block in synthesizing complex acetylenic molecules in various industries, including perfumery, agrochemical and pharmaceutical .
  • Results or Outcomes: The outcome of this process is the production of complex acetylenic molecules used in various industries .

Sonogashira Coupling and Cadiot-Chodkiewicz Reaction

  • Application Summary: 1-Heptyne undergoes cross-coupling reactions like Sonogashira coupling and Cadiot-Chodkiewicz reaction to produce conjugated enynes and diynes respectively .
  • Results or Outcomes: The outcome of these reactions are conjugated enynes and diynes which have applications in materials science .

Polymerization

  • Application Summary: 1-Heptyne can be polymerized to produce polyacetylene derivatives with extended conjugated pi systems .
  • Results or Outcomes: The outcome of this process is the production of polyacetylene derivatives .

Safety And Hazards

Heptyne is categorized as a highly flammable liquid and vapor under normal conditions . It should be stored in a cool, well-ventilated area away from heat, sparks, and open flames . Proper personal protective equipment (PPE) is crucial when handling Heptyne .

properties

IUPAC Name

hept-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h1H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXHZKKCZYLQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30306-28-6
Record name 1-Heptyne, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5060857
Record name 1-Heptyne
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptyne

CAS RN

628-71-7
Record name 1-Heptyne
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Heptyne
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Record name 1-HEPTYNE
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Record name 1-Heptyne
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Record name 1-Heptyne
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Record name Hept-1-yne
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Record name 1-HEPTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,930
Citations
CR Lederhos, PC L'Argentière… - Industrial & engineering …, 2005 - ACS Publications
The catalytic behavior of Pd supported on γ-Al 2 O 3 and on an activated pelletized carbon during the selective hydrogenation of 1-heptyne to 1-heptene under mild reaction conditions …
Number of citations: 29 pubs.acs.org
M Al-Herz, MJH Simmons, J Wood - Industrial & engineering …, 2012 - ACS Publications
… The aims of this work were to study the hydrogenation of 1-heptyne in the trickle bed reactor … with new insights in to the effects of solvent mixtures upon the hydrogenation of 1-heptyne. …
Number of citations: 19 pubs.acs.org
GB Bachman, AJ Hill - Journal of the American Chemical Society, 1934 - ACS Publications
… 1-bromoheptene gave 1-heptyne in 85 to 90% yields (by analysis). 1-Heptyne was found to … ing temperature dry alkalies were found to have no rearranging effect on 1-heptyne as was …
Number of citations: 15 pubs.acs.org
TM Letcher, RC Baxter - The Journal of Chemical Thermodynamics, 1988 - Elsevier
… -heptene, or a triple bond in 1-hexyne or in 1-heptyne, on HE and V,” for {a bicyclic compound + (1-hexene or l-heptene or 1-hexyne or 1-heptyne)}, are compared with HE and Vz for {a …
Number of citations: 38 www.sciencedirect.com
CR Lederhos, JM Badano, N Carrara… - The Scientific World …, 2013 - hindawi.com
… used as catalysts for the selective hydrogenation of 1heptyne, a terminal alkyne. All catalysts … During the hydrogenation of 1-heptyne, both palladium catalysts were more active and …
Number of citations: 13 www.hindawi.com
B El Ali, J Tijani, AM El-Ghanam - Journal of Molecular Catalysis A …, 2002 - Elsevier
… 1-heptyne (1a) producing excellent yields of tertiary unsaturated amides. The regioselective carbonylative coupling of aniline to 1-heptyne … The N-methyl aniline with 1-heptyne gave …
Number of citations: 35 www.sciencedirect.com
O Mekasuwandumrong, S Phothakwanpracha… - Catalysis letters, 2010 - Springer
… The concentrations of 1-heptyne, 1-heptene, and 1-heptane versus time-on-… , 1-heptyne was completely converted within 20 min of reaction time. The hydrogenation rate of 1-heptyne …
Number of citations: 26 link.springer.com
ME Quiroga, DA Liprandi, EA Cagnola… - Applied Catalysis A …, 2007 - Elsevier
… ], [PdCl 2 (TDA) 2 ] and [PdCl 2 (HA) 2 ] (TDA=tridecylamine, HA=hexylamine) were synthesized and tested as catalysts in homogeneous and heterogeneous condition for the 1-heptyne …
Number of citations: 12 www.sciencedirect.com
MJ Maccarrone, G Torres, C Lederhos, C Betti… - …, 2012 - books.google.com
… In this sense, the kinetic study of the liquid phase hydrogenation reaction of 1-heptyne using monometallic nickel and palladium catalysts anchored on γ-alumina made in the current …
Number of citations: 12 books.google.com
P Kittisakmontree, B Pongthawornsakun, H Yoshida… - Journal of catalysis, 2013 - Elsevier
… heptene to heptane in the selective hydrogenation of 1-heptyne. The heptene hydrogenation was found to be more sensitive to the electronic effect than the hydrogenation of 1-heptyne. …
Number of citations: 63 www.sciencedirect.com

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